molecular formula C14H10N2O4 B14688942 4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 33047-93-7

4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B14688942
CAS No.: 33047-93-7
M. Wt: 270.24 g/mol
InChI Key: CXTUQAKALOMIKK-UHFFFAOYSA-N
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Description

4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzoyl chloride with aniline derivatives in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoxazine core.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and acetonitrile are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Phenyl-6-amino-1,4-dihydro-2H-3,1-benzoxazin-2-one, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-6-amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
  • 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one
  • 4-Phenyl-6-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Uniqueness

4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

33047-93-7

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

6-nitro-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H10N2O4/c17-14-15-12-7-6-10(16(18)19)8-11(12)13(20-14)9-4-2-1-3-5-9/h1-8,13H,(H,15,17)

InChI Key

CXTUQAKALOMIKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)[N+](=O)[O-])NC(=O)O2

Origin of Product

United States

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